![molecular formula C16H16N6NaO7PS B13725112 Sodium 6-{2-amino-8-[(2-aminophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate CAS No. 144509-87-5](/img/structure/B13725112.png)
Sodium 6-{2-amino-8-[(2-aminophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine-3’,5’-cyclic Monophosphate, 8-(2-Aminophenylthio)-Sodium Salt is a synthetic derivative of guanosine monophosphate. This compound is known for its unique structure, which includes an 8-(2-aminophenylthio) group attached to the guanosine-3’,5’-cyclic monophosphate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine-3’,5’-cyclic Monophosphate, 8-(2-Aminophenylthio)-Sodium Salt typically involves the following steps:
Starting Material: Guanosine-3’,5’-cyclic monophosphate is used as the starting material.
Thioether Formation: The 8-position of the guanosine ring is modified by introducing a 2-aminophenylthio group. This is achieved through a nucleophilic substitution reaction using 2-aminothiophenol as the nucleophile.
Sodium Salt Formation: The final step involves converting the compound into its sodium salt form by reacting it with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Guanosine-3’,5’-cyclic Monophosphate, 8-(2-Aminophenylthio)-Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.
Substitution: The 2-aminophenylthio group can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include disulfide-linked dimers, reduced thiol forms, and substituted derivatives with different functional groups .
Scientific Research Applications
Guanosine-3’,5’-cyclic Monophosphate, 8-(2-Aminophenylthio)-Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study cyclic nucleotide analogs and their reactivity.
Biology: Employed in studies of signal transduction pathways involving cyclic nucleotides.
Medicine: Investigated for its potential therapeutic effects in modulating cellular signaling pathways.
Industry: Utilized in the development of biosensors and diagnostic assays.
Mechanism of Action
The compound exerts its effects by mimicking natural cyclic nucleotides, such as cyclic guanosine monophosphate. It interacts with specific molecular targets, including cyclic nucleotide-dependent protein kinases and ion channels. These interactions modulate various cellular pathways, leading to changes in cellular functions and responses .
Comparison with Similar Compounds
Similar Compounds
- Guanosine-5’-diphosphate-2’:3’-cyclic monophosphate
- 8-Bromo-guanosine-3’,5’-cyclic monophosphate
- N6,2’-O-Dibutyryl-guanosine-3’,5’-cyclic monophosphate
Uniqueness
Guanosine-3’,5’-cyclic Monophosphate, 8-(2-Aminophenylthio)-Sodium Salt is unique due to the presence of the 8-(2-aminophenylthio) group, which imparts distinct chemical and biological properties. This modification enhances its stability and allows for specific interactions with molecular targets, making it a valuable tool in research .
Properties
CAS No. |
144509-87-5 |
|---|---|
Molecular Formula |
C16H16N6NaO7PS |
Molecular Weight |
490.4 g/mol |
IUPAC Name |
sodium;2-amino-8-(2-aminophenyl)sulfanyl-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one |
InChI |
InChI=1S/C16H17N6O7PS.Na/c17-6-3-1-2-4-8(6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-7(28-14)5-27-30(25,26)29-11;/h1-4,7,10-11,14,23H,5,17H2,(H,25,26)(H3,18,20,21,24);/q;+1/p-1 |
InChI Key |
UGRVCFWBKAXLPC-UHFFFAOYSA-M |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=CC=C5N)O)OP(=O)(O1)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopropylmethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13725039.png)
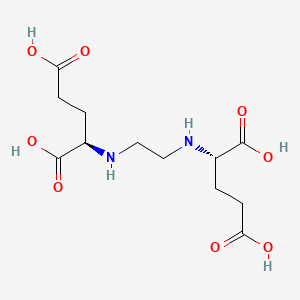

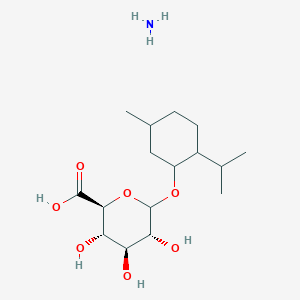
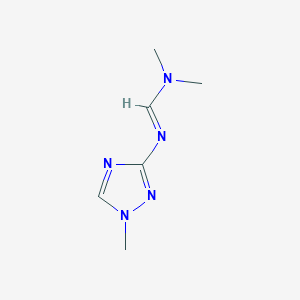
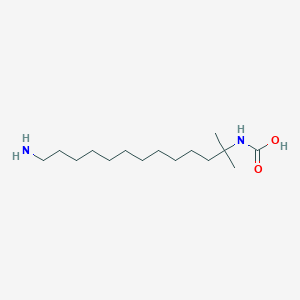
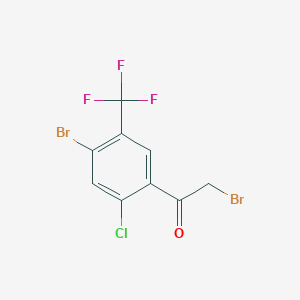

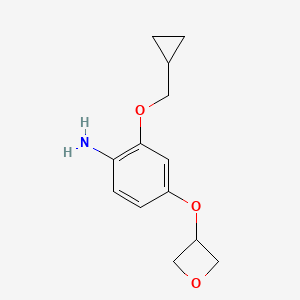
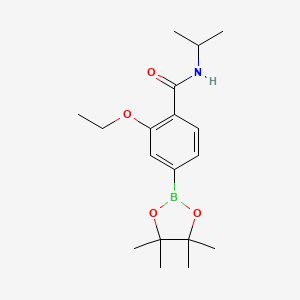


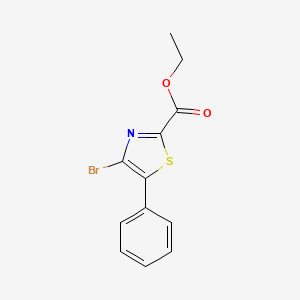
![5,6,7,8-Tetrahydro-2-hydroxy-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine hydrochloride](/img/structure/B13725092.png)
